molecular formula C11H14N2O3S B2802352 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea CAS No. 24373-81-7

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea

Cat. No.: B2802352
CAS No.: 24373-81-7
M. Wt: 254.3
InChI Key: YPZANXMTGWZCDC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a sulfone group and a phenylurea moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the reaction with phenyl isocyanate to form the phenylurea moiety. The reaction conditions often include:

    Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid.

    Solvent: Dichloromethane or acetonitrile.

    Temperature: Room temperature to 50°C.

    Reaction Time: Several hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the phenylurea moiety.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Halogenated phenylurea derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds, while the phenylurea moiety can interact with hydrophobic pockets in proteins, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethylurea
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea

Comparison: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea stands out due to its unique combination of a sulfone group and a phenylurea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-11(12-9-4-2-1-3-5-9)13-10-6-7-17(15,16)8-10/h1-5,10H,6-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZANXMTGWZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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